molecular formula C16H22BrNO2 B13458933 tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate

tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate

Cat. No.: B13458933
M. Wt: 340.25 g/mol
InChI Key: XYMLNBILHNUREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate: is an organic compound with the molecular formula C14H18BrNO2. It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopentyl ring, which is further substituted with a 3-bromophenyl group. This compound is often used in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The reaction can be represented as follows:

[ \text{3-Bromoaniline} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in different oxidation states of the compound.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.

Biology and Medicine: In biological and medicinal research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the bromophenyl and cyclopentyl groups.

    tert-Butyl 3-bromopropylcarbamate: Contains a bromopropyl group instead of a bromophenyl group.

    tert-Butyl carbanilate: Contains a phenyl group instead of a bromophenyl group.

Uniqueness: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is unique due to the presence of both the bromophenyl and cyclopentyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,19)

InChI Key

XYMLNBILHNUREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.